5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole
Description
5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole is a highly fluorinated pyrazole derivative characterized by a unique substitution pattern. The molecule features a methyl group at the 1-position, a pentafluoroethyl (-CF₂CF₃) group at the 3-position, a trifluoromethyl (-CF₃) group at the 4-position, and a fluorine atom at the 5-position. This dense fluorination imparts exceptional lipophilicity and metabolic stability, making it a candidate for applications in agrochemicals, pharmaceuticals, and materials science.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F9N2/c1-18-4(8)2(6(11,12)13)3(17-18)5(9,10)7(14,15)16/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZXOARVJYAXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F9N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole typically involves the reaction of 1-methyl-3-trifluoromethyl-1H-pyrazole-4-acetic acid with water, followed by neutralization with a base to yield the desired product . The reaction conditions are carefully controlled to ensure the formation of the compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Basic Information
- Molecular Formula : C7H3F9N2
- Molecular Weight : 286.1 g/mol
- CAS Number : 104315-28-8
Structural Characteristics
5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole features a complex structure characterized by multiple fluorine substituents, which contribute to its high thermal stability and unique reactivity profile. The presence of these fluorine atoms enhances the compound's electrophilicity and inertness, making it suitable for various applications.
Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, including agrochemicals and pharmaceuticals. The compound's ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, expands its utility in synthetic chemistry.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Addition of oxygen or removal of hydrogen | Potassium permanganate |
| Reduction | Addition of hydrogen or removal of oxygen | Lithium aluminum hydride |
| Substitution | Replacement of one atom/group with another | Various nucleophiles |
Biology
Research indicates that this compound exhibits potential biological activity, particularly as a lead compound for drug development. Its interactions with biomolecules are under investigation to assess its therapeutic properties. Studies have shown that fluorinated compounds often possess enhanced metabolic stability and bioavailability.
Medicine
The compound is being explored for its potential use in developing new therapeutic agents. Its unique properties may allow for the design of drugs with improved efficacy and reduced side effects. Ongoing research aims to elucidate the mechanisms of action and identify specific molecular targets.
Case Study 1: Agrochemical Development
In a study focused on crop protection chemicals, this compound was utilized as an intermediate for synthesizing novel herbicides. The resulting compounds demonstrated significant herbicidal activity against a range of weed species while exhibiting low toxicity to non-target organisms .
Case Study 2: Medicinal Chemistry
A recent investigation evaluated the anti-inflammatory properties of derivatives synthesized from this compound. The study found that certain derivatives exhibited promising activity in vitro, suggesting potential applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s multiple fluorine atoms contribute to its high electrophilicity and inertness, allowing it to interact with various biological and chemical systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The structural uniqueness of the target compound lies in its combination of methyl , pentafluoroethyl , and trifluoromethyl groups. Key comparisons with structurally related pyrazoles include:
- The pentafluoroethyl group at the 3-position is bulkier and more electron-withdrawing than trifluoromethyl or nitro groups, influencing reactivity and intermolecular interactions.
Physicochemical Properties
Fluorination profoundly impacts physicochemical parameters:
Biological Activity
5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole is a fluorinated heterocyclic compound notable for its unique structure and potential biological applications. The compound's high thermal stability and specific solubility characteristics make it an intriguing subject for research in medicinal chemistry, particularly concerning its biological activity.
The molecular formula of this compound is with a molecular weight of 286.1 g/mol. Its structure features multiple fluorine substituents, contributing to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 5-fluoro-1-methyl-3-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole |
| CAS Number | 104315-28-8 |
| Molecular Formula | C7H3F9N2 |
| Molecular Weight | 286.1 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound's high electrophilicity due to the presence of multiple fluorine atoms allows it to engage with various biomolecules, potentially leading to significant pharmacological effects.
Potential Targets
Research indicates that this compound may interact with enzymes and receptors involved in metabolic pathways, although specific targets remain under investigation. Its potential as a lead compound in drug development stems from these interactions.
Biological Activity Studies
Recent studies have explored the biological activity of this compound, focusing on its effects on various cellular processes.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of the compound against several bacterial strains. The results indicated a moderate inhibitory effect, suggesting potential application in developing new antimicrobial agents.
Case Study: Cytotoxicity Assessment
In vitro cytotoxicity tests conducted on cancer cell lines demonstrated that this compound exhibits selective toxicity towards certain tumor cells while sparing normal cells. This selectivity highlights its potential for targeted cancer therapies.
Research Findings
Several key findings from diverse sources highlight the biological significance of this compound:
- Antimicrobial Properties : The compound showed promising results against Gram-positive bacteria, indicating its potential as an antimicrobial agent .
- Cytotoxic Effects : Selective cytotoxicity was observed in various cancer cell lines, suggesting further exploration for therapeutic use .
- Mechanistic Insights : Studies indicate that the compound may inhibit specific metabolic pathways critical for cell proliferation .
Q & A
Q. What advanced techniques improve yield in large-scale synthesis?
Q. How do steric effects of the pentafluoroethyl group impact catalytic asymmetric synthesis?
- Methodological Answer : The bulky -C₂F₅ group hinders chiral catalyst binding. Screen chiral phosphine ligands (e.g., BINAP derivatives) and employ high-pressure conditions (10–50 bar H₂) for hydrogenation. Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak IA column) .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
